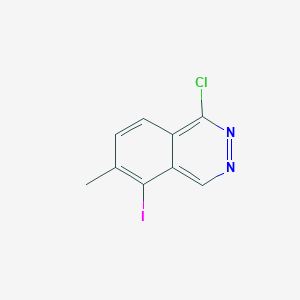

1-Chloro-5-iodo-6-methylphthalazine

Description

1-Chloro-5-iodo-6-methylphthalazine is a halogenated phthalazine derivative characterized by a chloro group at position 1, an iodine atom at position 5, and a methyl group at position 6. Phthalazines are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science. The unique substitution pattern of this compound—combining chlorine, iodine, and methyl groups—confers distinct electronic, steric, and reactivity profiles.

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

1-chloro-5-iodo-6-methylphthalazine |

InChI |

InChI=1S/C9H6ClIN2/c1-5-2-3-6-7(8(5)11)4-12-13-9(6)10/h2-4H,1H3 |

InChI Key |

LTWOXSBBMVCRRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CN=NC(=C2C=C1)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substitution Analogues

A. 6-Chloro-7-methyl-3-substituted Benzodithiazines ()

The benzodithiazine derivatives in share functional similarities with 1-Chloro-5-iodo-6-methylphthalazine, such as chloro and methyl substituents. Key differences include:

- Core Structure : Benzodithiazines feature a sulfur-containing heterocycle fused to a benzene ring, whereas phthalazines consist of two fused pyridazine rings. This structural divergence impacts aromaticity, solubility, and intermolecular interactions.

- Substituent Effects: Chlorine Position: In compound 10 (6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-benzodithiazine), the chloro group at position 6 contributes to high thermal stability (mp 311–312°C with decomposition) and influences NMR shifts (δ 8.03–8.11 ppm for aromatic protons) .

B. 6-Chloro-3-(Isoxazol-3-yl)-Imidazo[5,1-a]phthalazine ()

This phthalazine derivative shares a chloro substituent but differs in other functional groups:

- Substitution Pattern : Chlorine at position 6 (vs. position 1 in the target compound) and an isoxazolyl group at position 3.

- Reactivity: The chloro group in this compound undergoes nucleophilic substitution (e.g., with triazolylmethanol), suggesting that the position of chlorine significantly affects reactivity. For this compound, the chloro group at position 1 may be less reactive due to electronic deactivation by the adjacent iodine .

Halogen-Specific Comparisons

Chlorine vs. Iodo Substituents

- Electronic Effects : Iodine’s larger atomic radius and lower electronegativity compared to chlorine reduce inductive electron withdrawal but enhance polarizability. This may result in weaker hydrogen bonding and distinct $^1$H-NMR shifts for nearby protons.

- Thermal Stability : Iodo-substituted compounds often exhibit lower thermal stability than chloro analogues. For example, benzodithiazine derivatives with bromo substituents (e.g., compound 11 ) decompose at 337–338°C, while purely chloro-substituted analogues (e.g., compound 12 ) decompose at 245–246°C .

Methyl Group Positioning

- In 6-methyl-substituted benzodithiazines (e.g., compound 10), the methyl group’s $^1$H-NMR signal (δ ~2.44 ppm) aligns with typical alkyl protons in non-polar environments. The methyl group in this compound (position 6) may exhibit similar shielding but could experience deshielding due to proximity to iodine.

Spectroscopic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.